molecular formula C8H19N3O2S B1437643 {2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine CAS No. 1018527-64-4

{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine

Cat. No.: B1437643
CAS No.: 1018527-64-4
M. Wt: 221.32 g/mol
InChI Key: YFMQXMSYZYQDFV-UHFFFAOYSA-N
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Description

{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine is a piperazine derivative characterized by a piperazine core substituted with an ethylsulfonyl group at the 4-position and an ethylamine side chain. The ethylsulfonyl moiety (-SO₂C₂H₅) is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2S/c1-2-14(12,13)11-7-5-10(4-3-9)6-8-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMQXMSYZYQDFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the piperazine ring or the ethylsulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethylamine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is utilized in the study of enzyme interactions and receptor binding. It serves as a model compound for understanding the behavior of piperazine derivatives in biological systems.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It is a key intermediate in the synthesis of various pharmaceuticals, including drugs targeting neurological and psychiatric disorders.

Industry

Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of {2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Piperazine derivatives often exhibit varied biological activities depending on substituents. Key analogs include:

Compound Name Substituent on Piperazine Key Features Biological Target/Activity
{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine -SO₂C₂H₅ High metabolic stability, polar Not explicitly reported (inference from analogs)
L 745,870 () -CH₂(4-chlorophenyl) Dopamine D4 antagonist (Ki = 2.5 nM) Selective D4 receptor blockade
S 18126 () -CH₂(benzoindane) D4 antagonist (Ki = 2.4 nM) >100-fold selectivity over D2/D3
Compound 5d () -CH₂(quinoline-triazine) Acetylcholinesterase inhibitor (IC₅₀ = 7.74 µM) Cholinergic activity
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine () -SO₂-(4-methoxyphenyl) Sulfonyl group enhances stability Not reported; structural analog

Key Observations :

  • Electron-Withdrawing Groups : The ethylsulfonyl group in the target compound likely enhances metabolic stability compared to electron-donating groups (e.g., methoxy in ) .
  • Receptor Selectivity : Piperazine derivatives with bulky substituents (e.g., L 745,870) show high D4 receptor selectivity, while sulfonyl groups may favor interactions with enzymes or transporters .

Pharmacological and Physicochemical Properties

Affinity and Selectivity
  • Dopamine Receptors: S 18126 and L 745,870 exhibit nanomolar affinity for D4 receptors (Ki = 2.4–2.5 nM) but minimal activity at D2/D3 receptors. The ethylsulfonyl group’s polar nature may reduce central nervous system (CNS) penetration compared to lipophilic analogs like L 745,870 .
  • Enzyme Inhibition : Compound 5d () demonstrates acetylcholinesterase inhibition (IC₅₀ = 7.74 µM), suggesting piperazine-ethylamine scaffolds can target enzymes. The ethylsulfonyl group’s steric and electronic effects might modulate similar activities .
Physicochemical Comparisons
  • logP : Sulfonyl groups reduce lipophilicity, which may improve aqueous solubility but limit blood-brain barrier penetration compared to chlorophenyl or trifluoromethyl analogs (e.g., ) .

Clinical and Preclinical Implications

  • Antipsychotic Potential: D4-selective antagonists like S 18126 () show minimal extrapyramidal side effects compared to D2 antagonists (e.g., raclopride). The target compound’s selectivity profile warrants evaluation in neuropsychiatric models .

Biological Activity

{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine is a piperazine derivative that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is particularly noted for its interactions with various biological targets, including enzymes and receptors, which are critical for understanding its mechanism of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O2S, with a molecular weight of approximately 218.33 g/mol. The presence of the ethylsulfonyl group enhances the compound's solubility and binding affinity towards biological targets, making it a valuable candidate for drug development.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group plays a significant role in enhancing binding affinity and selectivity. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It acts as a ligand, binding to specific receptors and influencing cellular signaling.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Effects : The compound has shown potential in protecting against oxidative stress by modulating the NRF2-KEAP1 pathway, which is vital for cellular defense mechanisms against oxidative damage .
  • Anti-inflammatory Properties : Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory conditions .
  • Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, making it a candidate for research in neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantModulates NRF2 pathway
Anti-inflammatoryInhibits COX enzymes
NeuroprotectivePotential effects on neurological health

Case Studies

  • Study on NRF2 Activation :
    • A study investigated the effects of this compound on NRF2 activation in mouse models. Results indicated significant upregulation of Nqo1 mRNA levels following administration at a dose of 100 mg/kg, suggesting enhanced cytoprotection against oxidative stress .
  • COX Inhibition Analysis :
    • In vitro assays demonstrated that the compound effectively inhibits COX-1 and COX-2 activities, with structure-activity relationship (SAR) studies revealing that modifications to the sulfonyl group significantly affect inhibitory potency .

Research Findings

Recent findings indicate that modifications to the piperazine ring or ethylsulfonyl group can significantly alter the biological activity of the compound. For instance, introducing different substituents on the piperazine ring has been shown to enhance or reduce activity against specific targets .

Furthermore, ongoing research aims to optimize the pharmacokinetic properties of this compound to improve its therapeutic efficacy while minimizing potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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